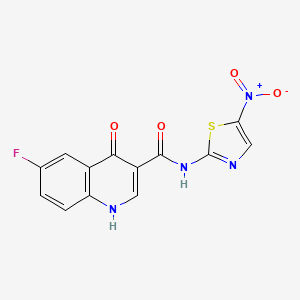

6-fluoro-4-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Fluor-4-hydroxy-N-(5-Nitro-1,3-thiazol-2-yl)chinolin-3-carboxamid ist eine komplexe organische Verbindung, die zur Klasse der Chinolinderivate gehört.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 6-Fluor-4-hydroxy-N-(5-Nitro-1,3-thiazol-2-yl)chinolin-3-carboxamid umfasst in der Regel mehrere Schritte, darunter die Bildung des Chinolinkern, die Einführung der Fluor- und Hydroxylgruppen sowie die Anbindung des Thiazolrings. Häufige Synthesewege können Folgendes umfassen:

Bildung des Chinolinkern: Dies kann durch die Skraup-Synthese erreicht werden, die die Kondensation von Anilin mit Glycerin und Schwefelsäure in Gegenwart eines Oxidationsmittels beinhaltet.

Einführung des Fluoratoms: Dieser Schritt kann mit elektrophilen Fluorierungsreagenzien wie Selectfluor durchgeführt werden.

Bildung des Thiazolrings: Dies kann durch die Hantzsch-Thiazolsynthese synthetisiert werden, die die Kondensation von α-Halogenketonen mit Thioamiden beinhaltet.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege beinhalten, um höhere Ausbeuten und Reinheit zu erreichen. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungstechniken und Prozessoptimierung umfassen, um Nebenprodukte und Abfall zu minimieren.

Chemische Reaktionsanalyse

Arten von Reaktionen

6-Fluor-4-hydroxy-N-(5-Nitro-1,3-thiazol-2-yl)chinolin-3-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxylgruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonylgruppe oxidiert werden.

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Substitution: Das Fluoratom kann unter geeigneten Bedingungen mit anderen Nukleophilen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid.

Reduktion: Wasserstoffgas mit Palladiumkatalysator, Natriumborhydrid.

Substitution: Nukleophile wie Amine, Thiole oder Halogenide.

Hauptsächlich gebildete Produkte

Oxidation: Bildung von Chinolin-3-carbonsäurederivaten.

Reduktion: Bildung von Aminochinolinderivaten.

Substitution: Bildung verschiedener substituierter Chinolinderivate.

Wissenschaftliche Forschungsanwendungen

6-Fluor-4-hydroxy-N-(5-Nitro-1,3-thiazol-2-yl)chinolin-3-carboxamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Verwendet als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen.

Biologie: Untersucht auf sein Potenzial als antimikrobielles und antivirales Mittel aufgrund des Vorhandenseins der Nitro- und Thiazolgruppe.

Medizin: Erforscht auf sein Potenzial für therapeutische Anwendungen, einschließlich Antikrebs- und entzündungshemmender Eigenschaften.

Industrie: Eingesetzt bei der Entwicklung neuer Materialien und als Katalysator in chemischen Prozessen.

Wirkmechanismus

Der Wirkmechanismus von 6-Fluor-4-hydroxy-N-(5-Nitro-1,3-thiazol-2-yl)chinolin-3-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkungen durch Folgendes ausüben:

Hemmung von Enzymen: Die Nitrogruppe kann mit Enzymen interagieren, was zu deren Hemmung und Störung von Stoffwechselwegen führt.

DNA-Interkalation: Der Chinolinkern kann in die DNA interkalieren und so ihre Struktur und Funktion stören.

Erzeugung reaktiver Sauerstoffspezies (ROS): Die Verbindung kann ROS erzeugen, was zu oxidativem Stress und Zellschäden führt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide typically involves multiple steps, including the formation of the quinoline core, introduction of the fluorine and hydroxyl groups, and the attachment of the thiazole ring. Common synthetic routes may include:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Fluorine Atom: This step can be carried out using electrophilic fluorination reagents such as Selectfluor.

Formation of the Thiazole Ring: This can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

6-fluoro-4-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Formation of quinoline-3-carboxylic acid derivatives.

Reduction: Formation of aminoquinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

6-fluoro-4-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as an antimicrobial and antiviral agent due to the presence of the nitro and thiazole groups.

Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Wirkmechanismus

The mechanism of action of 6-fluoro-4-hydroxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Inhibition of Enzymes: The nitro group can interact with enzymes, leading to their inhibition and disruption of metabolic pathways.

DNA Intercalation: The quinoline core can intercalate into DNA, disrupting its structure and function.

Reactive Oxygen Species (ROS) Generation: The compound can generate ROS, leading to oxidative stress and cell damage.

Vergleich Mit ähnlichen Verbindungen

6-Fluor-4-hydroxy-N-(5-Nitro-1,3-thiazol-2-yl)chinolin-3-carboxamid kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

Chinolon-Antibiotika: Diese Verbindungen enthalten ebenfalls einen Chinolinkern und sind bekannt für ihre antimikrobiellen Eigenschaften.

Thiazolderivate: Verbindungen, die den Thiazolring enthalten, sind bekannt für ihre vielfältigen biologischen Aktivitäten, darunter antimikrobielle und Antikrebs-Eigenschaften.

Fluorchinolone: Diese Verbindungen enthalten ein Fluoratom und werden häufig als Antibiotika eingesetzt.

Eigenschaften

Molekularformel |

C13H7FN4O4S |

|---|---|

Molekulargewicht |

334.28 g/mol |

IUPAC-Name |

6-fluoro-N-(5-nitro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide |

InChI |

InChI=1S/C13H7FN4O4S/c14-6-1-2-9-7(3-6)11(19)8(4-15-9)12(20)17-13-16-5-10(23-13)18(21)22/h1-5H,(H,15,19)(H,16,17,20) |

InChI-Schlüssel |

LEOGHGAZFKEMBB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1F)C(=O)C(=CN2)C(=O)NC3=NC=C(S3)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B10998171.png)

![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-methoxybenzamide](/img/structure/B10998174.png)

![N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10998177.png)

![4-(1H-indol-3-yl)-N-[2-(pyridin-2-yl)ethyl]butanamide](/img/structure/B10998180.png)

![N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10998181.png)

![5-methoxy-N-[1-(2-methoxyethyl)-1H-indol-4-yl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B10998183.png)

![3-{[2-(2,4-Dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-isothiochromen-1-one](/img/structure/B10998186.png)

![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-4-methoxybenzamide](/img/structure/B10998189.png)

![N-cyclooctyl-2-[1-(2-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B10998202.png)

![N-(2,4-dichlorophenyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10998218.png)

![N-cyclohexyl-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide](/img/structure/B10998239.png)

![4-({[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B10998255.png)

![1-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethanone](/img/structure/B10998257.png)